1-Cyanométhyl-4-cyclohexylnaphtalène

Vue d'ensemble

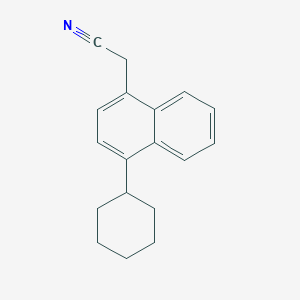

Description

1-Cyanomethyl-4-cyclohexylnaphthalene is a chemical compound with the molecular formula C₁₈H₁₉N and a molecular weight of 249.35 g/mol . It is an intermediary compound obtained during the preparation of Vedaprofen . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Applications De Recherche Scientifique

1-Cyanomethyl-4-cyclohexylnaphthalene has several scientific research applications:

Mécanisme D'action

Target of Action

1-Cyanomethyl-4-cyclohexylnaphthalene is an intermediary compound obtained during the preparation of Vedaprofen . .

Mode of Action

It’s known that it’s used in the preparation of Vedaprofen

Biochemical Pathways

As an intermediary compound in the preparation of Vedaprofen , it may be involved in the same biochemical pathways as Vedaprofen.

Result of Action

As an intermediary compound in the preparation of Vedaprofen , its effects may be related to those of Vedaprofen.

Méthodes De Préparation

The synthesis of 1-Cyanomethyl-4-cyclohexylnaphthalene involves several steps. One common method includes the reaction of 4-cyclohexylnaphthalene with cyanomethyl reagents under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

1-Cyanomethyl-4-cyclohexylnaphthalene undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the cyanomethyl group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

1-Cyanomethyl-4-cyclohexylnaphthalene can be compared with other similar compounds, such as:

1-Cyanomethyl-4-methylnaphthalene: Similar in structure but with a methyl group instead of a cyclohexyl group.

1-Cyanomethyl-4-ethylnaphthalene: Similar in structure but with an ethyl group instead of a cyclohexyl group.

Activité Biologique

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₉N

- CAS Number : 71109-05-2

- Molecular Weight : 265.35 g/mol

The structure of 1-Cyanomethyl-4-cyclohexylnaphthalene features a naphthalene ring system with a cyanomethyl group and a cyclohexyl substituent, which may influence its reactivity and biological interactions.

Photochemical Reactivity

Research indicates that cyanonaphthalene derivatives, including 1-Cyanomethyl-4-cyclohexylnaphthalene, exhibit interesting photochemical behaviors. These compounds can undergo various cycloaddition reactions when exposed to light:

- Cycloaddition with Pyridines : The compound reacts with substituted pyridines to form stable adducts through a 2π+2π photocycloaddition mechanism. Yields have been reported as high as 98% depending on the substituents involved.

- Reactivity with Indene : Similar compounds have shown the ability to form endo head-to-head cycloadducts when reacting with indene, indicating potential applications in synthesizing complex molecular architectures.

Biological Activity Insights

Although specific biological activity studies of 1-Cyanomethyl-4-cyclohexylnaphthalene are sparse, its reactivity suggests potential applications in medicinal chemistry and materials science:

- Potential for Drug Development : The ability of this compound to form cycloadducts may be exploited in the synthesis of pharmaceuticals, particularly as intermediates in the production of chiral molecules or natural products.

- Material Science Applications : The unique properties of photocycloadducts formed from similar compounds suggest that 1-Cyanomethyl-4-cyclohexylnaphthalene could be utilized in developing new materials, such as polymers or organic semiconductors.

Case Studies and Research Findings

While there are no specific case studies directly involving 1-Cyanomethyl-4-cyclohexylnaphthalene, the following examples illustrate the relevance of related compounds:

- Photochemical Synthesis : A study demonstrated the use of cyanonaphthalene derivatives in synthesizing novel compounds that could serve as molecular probes or sensors in analytical chemistry.

- Catalytic Applications : Research on naphthalene derivatives has indicated their potential as ligands for metal complexes in catalysis, which could extend to applications involving 1-Cyanomethyl-4-cyclohexylnaphthalene.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Photochemical Reactivity | Forms stable adducts with pyridines; high yields observed | |

| Organic Synthesis | Potential intermediate for chiral molecules | |

| Material Science | Possible use in polymers and organic semiconductors | |

| Catalytic Applications | Potential ligand for metal complexes |

Propriétés

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCDYMAGYWNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633258 | |

| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71109-05-2 | |

| Record name | 4-Cyclohexyl-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.